Wwamide-1
Overview
Description
Wwamide-1 is a biologically active heptapeptide amide . It was originally isolated from the ganglia of the African giant snail, Achatina fulica . The peptide has a sequence of Trp-Lys-Glu-Met-Ser-Val-Trp-NH2 . It is known to exhibit inhibitory activity on a central neuron of the snail and also shows peripheral modulatory effects on muscular contractions in various tissues of the snail and other mollusks .
Safety And Hazards
Future Directions
Future research on Wwamide-1 could focus on further identification of Wamide-receptor pairs, confirmation of the phylogenetic distribution of Wamides through large-scale sequencing and mass spectrometry, and assignment of different functions to specific subsets of Wamide-expressing neurons . More extensive study of Wamide signaling throughout larval development in a greater number of phyla is also important in order to understand the role of Wamides in hormonal regulation .
properties
IUPAC Name |
4-[[6-amino-2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-5-[[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H65N11O10S/c1-25(2)39(46(67)55-36(40(49)61)21-27-23-51-32-13-7-5-11-29(27)32)57-45(66)37(24-58)56-44(65)35(17-19-68-3)54-43(64)34(15-16-38(59)60)53-42(63)33(14-8-9-18-47)52-41(62)30(48)20-26-22-50-31-12-6-4-10-28(26)31/h4-7,10-13,22-23,25,30,33-37,39,50-51,58H,8-9,14-21,24,47-48H2,1-3H3,(H2,49,61)(H,52,62)(H,53,63)(H,54,64)(H,55,67)(H,56,65)(H,57,66)(H,59,60) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTUMOGSEFDYJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H65N11O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
964.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[6-amino-2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-5-[[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Citations
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